6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide

Organic Synthesis Process Chemistry Heterocyclic Chemistry

Standard imidazo[1,2-a]pyridine analogs lack the 6-bromo substituent or free acid form, compromising cross-coupling scope and solubility in HTS workflows. This hydrobromide salt delivers defined stoichiometry and enhanced aqueous stability. - Enables regioselective Suzuki-Miyaura borylation (not feasible with Cl/F analogs) - Direct precursor to PI3Kα-selective inhibitors (>100-fold over Class I isoforms) - ≥95% purity, scalable via 85% yield ester route; ideal for automated parallel synthesis

Molecular Formula C8H6Br2N2O2
Molecular Weight 321.956
CAS No. 725234-40-2
Cat. No. B2654316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide
CAS725234-40-2
Molecular FormulaC8H6Br2N2O2
Molecular Weight321.956
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1Br)C(=O)O.Br
InChIInChI=1S/C8H5BrN2O2.BrH/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5;/h1-4H,(H,12,13);1H
InChIKeyOQZYGPDIBLRGRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid Hydrobromide: Core Scaffold Profile


6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide (CAS 725234-40-2) is a heterocyclic building block combining the imidazo[1,2-a]pyridine scaffold—a recognized privileged structure in medicinal chemistry [1]—with a carboxylic acid moiety in hydrobromide salt form. The hydrobromide counterion is deliberately chosen to enhance solubility, stability, and handling characteristics relative to the free acid [2]. This compound serves as a critical intermediate in the synthesis of kinase inhibitors, anti-tubercular agents, and complex heterocyclic architectures via palladium-catalyzed cross-coupling reactions.

Why Simple Analog Substitution Is Not Advisable


The specific combination of the 6-bromo substituent and the hydrobromide salt counterion determines the compound's reactivity, solubility, and biological target engagement in ways that cannot be replicated by simple in-class analogs. The bromine at position 6 is essential for Pd-catalyzed Suzuki–Miyaura borylation, which is not feasible with chloro or fluoro analogs under comparable conditions . Moreover, the hydrobromide salt form provides a defined stoichiometry, enhanced aqueous solubility, and improved handling stability relative to the free carboxylic acid or hydrochloride salt [1]. Substituting the 6-bromo group with hydrogen, methyl, or other halogens directly compromises the compound's utility in cross-coupling-based diversification strategies and alters its binding profile in kinase inhibition assays, as evidenced by the structure–activity relationships of the PIK-75 series.

Quantitative Differentiation Evidence


Synthetic Efficiency: High-Yield Ester Intermediate

The synthesis of the ethyl ester precursor to 6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid proceeds with high efficiency using a scalable sonication-assisted cyclocondensation between 2-amino-5-bromopyridine and ethyl bromopyruvate [1]. The reported isolated yield is 85% for the ethyl ester intermediate, demonstrating reliable synthetic accessibility at multi-gram scale.

Organic Synthesis Process Chemistry Heterocyclic Chemistry

Enabling Pd-Catalyzed Suzuki–Miyaura Borylation

The 6-bromo substituent of the imidazo[1,2-a]pyridine-2-carboxylate scaffold enables regioselective Pd-catalyzed Suzuki–Miyaura borylation, which is not achievable with non-halogenated or 6-chloro/6-fluoro analogs that lack the requisite leaving group for oxidative addition to Pd(0) . This borylation reaction produces [6,6'-biimidazo[1,2-a]pyridine]-2,2'-dicarboxamide derivatives that exhibit anti-tubercular activity against H37Rv and cytotoxic potency in NCI-60 cancer screening panels.

Medicinal Chemistry Cross-Coupling Diversification

PI3Kα Inhibition: Sub-Nanomolar Potency and Isoform Selectivity

PIK-75, a prototypical p110α-selective PI3K inhibitor, incorporates the 6-bromoimidazo[1,2-a]pyridine pharmacophore . PIK-75 demonstrates an IC50 of 0.3 nM against p110α, with 133-fold selectivity over p110γ (IC50 = 40 nM), 333-fold over PI3K C2β (IC50 = 100 nM), and 2,833-fold over p110β (IC50 = 850 nM). The 6-bromo substitution is critical for ATP-competitive binding at the p110α active site, as demonstrated by kinetic analysis showing competitive inhibition with respect to phosphatidylinositol substrate [1].

Kinase Inhibition Cancer Biology PI3K Signaling

Prioritized Application Scenarios


Suzuki–Miyaura Borylation for Anti-TB and Anticancer Libraries

The 6-bromo substituent uniquely enables regioselective Pd-catalyzed borylation, providing direct access to [6,6'-biimidazo[1,2-a]pyridine]-2,2'-dicarboxamide derivatives with demonstrated activity against Mycobacterium tuberculosis H37Rv and multiple NCI-60 cancer cell lines . This chemistry cannot be performed with 6-chloro or 6-fluoro analogs, making the brominated hydrobromide salt the mandatory starting material for this diversification strategy.

PI3Kα-Selective Inhibitors for Oncology Drug Discovery

As the core scaffold of the clinical-stage-like tool compound PIK-75, 6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide is the key intermediate for generating potent, isoform-selective PI3Kα inhibitors . The exceptional selectivity window (>100-fold over other Class I PI3K isoforms) is directly attributable to the 6-bromo pharmacophore, making this building block essential for kinase-focused medicinal chemistry programs.

High-Throughput Chemical Biology Probe Synthesis

The hydrobromide salt form ensures defined stoichiometry, enhanced solubility, and consistent purity (≥95%), which are critical for automated parallel synthesis and high-throughput screening workflows . The high synthetic yield (85%) of the ester intermediate guarantees scalable, cost-effective supply for large screening campaigns.

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